Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
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Overview
Description
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The compound also features a methoxyphenyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid typically involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in an organic solvent like dimethylformamide (DMF). The reaction conditions are usually mild, and the product is obtained in good yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in DMF, and other protecting groups can be introduced using appropriate reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used in further peptide synthesis or other chemical applications .
Scientific Research Applications
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in SPPS.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can participate in various chemical reactions, contributing to the overall reactivity and functionality of the compound .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-2-amino-5-phenylpentanoic acid: Lacks the methoxy group, resulting in different chemical properties.
Boc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
Z-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid: Uses a benzyloxycarbonyl (Z) protecting group.
Uniqueness
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is unique due to the presence of the Fmoc protecting group and the methoxyphenyl group. The Fmoc group provides stability and ease of removal during peptide synthesis, while the methoxyphenyl group adds to the compound’s reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-methoxyphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-32-19-15-13-18(14-16-19)7-6-12-25(26(29)30)28-27(31)33-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,13-16,24-25H,6-7,12,17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJZCEVFGCDVAU-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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